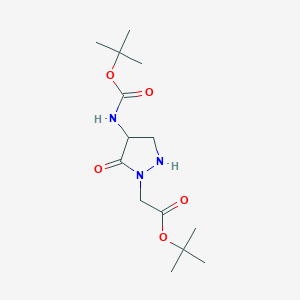
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-2-エチルピリミジン-4-カルボン酸メチルは、分子式C8H9ClN2O2の化学化合物です。ピリジンに似た複素環式芳香族有機化合物であるピリミジンの誘導体です。
準備方法
合成ルートと反応条件
6-クロロ-2-エチルピリミジン-4-カルボン酸メチルの合成は、通常、2-エチルピリミジン-4-カルボン酸の塩素化に続いてエステル化を行うことで行われます。反応条件には、通常、チオニルクロリドやオキシ塩化リンなどの塩素化剤の使用が含まれ、エステル化は、硫酸などの触媒の存在下でメタノールを使用して行われます。
工業的生産方法
工業規模では、6-クロロ-2-エチルピリミジン-4-カルボン酸メチルの生産には、高収率と高純度を確保するための連続フロープロセスが採用される場合があります。温度、圧力、試薬濃度などの反応パラメータを正確に制御するための自動システムの使用は、生産プロセスを最適化するために一般的です。
化学反応の分析
反応の種類
6-クロロ-2-エチルピリミジン-4-カルボン酸メチルは、さまざまな化学反応を起こします。その中には以下のようなものがあります。
置換反応: 塩素原子は、アミンやチオールなどの求核剤によって置換される可能性があります。
酸化と還元: この化合物は、対応するN-オキシドを形成する酸化またはアミンを形成する還元を受ける可能性があります。
加水分解: エステル基は、対応するカルボン酸を形成するように加水分解される可能性があります。
一般的な試薬と条件
置換: エタノールやジメチルホルムアミドなどの溶媒中のナトリウムアミドやチオ尿素などの試薬。
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性条件。
主な生成物
置換: 6-アミノ-2-エチルピリミジン-4-カルボン酸または6-チオ-2-エチルピリミジン-4-カルボン酸の生成。
酸化: N-オキシドの生成。
還元: アミンの生成。
加水分解: 6-クロロ-2-エチルピリミジン-4-カルボン酸の生成。
科学的研究の応用
6-クロロ-2-エチルピリミジン-4-カルボン酸メチルは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 生物活性化合物の合成における構成要素としての可能性が調査されています。
医学: 特に抗ウイルス剤および抗癌剤の前駆体として、医薬品の開発における潜在的な用途が調査されています。
産業: 農薬や染料の生産に使用されます。
作用機序
6-クロロ-2-エチルピリミジン-4-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。塩素原子とエステル基により、さまざまな生物学的活性を有するさまざまな誘導体を作成できる汎用性の高い中間体になります。関与する分子経路は、特定の誘導体とその意図する用途(酵素阻害や受容体結合など)によって異なります。
類似の化合物との比較
類似の化合物
- 2-クロロ-6-メチルピリミジン-4-カルボン酸メチル
- 6-クロロ-2-メチルピリミジン-4-カルボン酸エチル
- 6-クロロ-2-メチルピリミジン-4-カルボン酸メチル
独自性
6-クロロ-2-エチルピリミジン-4-カルボン酸メチルは、ピリミジン環におけるその特定の置換パターンにより、独自性を持っています。これは、異なる化学反応性と潜在的な生物学的活性を付与します。2位のエチル基と6位の塩素は、他の類似の化合物とは異なり、特殊な分子の合成における貴重な中間体となります。
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
- Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
- Methyl 6-chloro-2-methylpyrimidine-4-carboxylate
Uniqueness
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. Its ethyl group at the 2-position and chlorine at the 6-position differentiate it from other similar compounds, making it a valuable intermediate in the synthesis of specialized molecules.
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
methyl 6-chloro-2-ethylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-7-10-5(8(12)13-2)4-6(9)11-7/h4H,3H2,1-2H3 |
InChIキー |
AFCYHVGRHOSNPE-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=N1)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)



![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)



![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)

